molecular formula C21H21N3O2S B2594162 (5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one CAS No. 315241-89-5

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2594162
CAS No.: 315241-89-5
M. Wt: 379.48
InChI Key: IOGJVTZOCMBWTG-XMHGGMMESA-N
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Description

The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a thiazolone derivative featuring a benzylidene substituent at the 5-position and a 4-(2-methylphenyl)piperazine group at the 2-position. The 4-hydroxyphenyl group may enhance solubility or hydrogen-bonding interactions, while the 2-methylphenyl substituent on the piperazine could influence lipophilicity and pharmacokinetic profiles.

Synthesis and characterization of such compounds typically involve condensation reactions for the benzylidene group and nucleophilic substitution for the piperazine attachment.

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-4-2-3-5-18(15)23-10-12-24(13-11-23)21-22-20(26)19(27-21)14-16-6-8-17(25)9-7-16/h2-9,14,25H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGJVTZOCMBWTG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on existing literature.

Chemical Structure and Synthesis

The compound's structure is characterized by a thiazole ring fused with a piperazine moiety and a hydroxyphenyl group. Its IUPAC name can be broken down as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Piperazine : A six-membered ring containing two nitrogen atoms.
  • Hydroxyphenyl Group : A phenolic group that may contribute to the compound's antioxidant properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Often achieved through condensation reactions involving thioamide and aldehyde derivatives.
  • Piperazine Substitution : The piperazine moiety can be introduced via nucleophilic substitution reactions with appropriate electrophiles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : The hydroxyphenyl group may play a significant role in scavenging free radicals, thus reducing oxidative stress.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing various diseases related to oxidative damage.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer research.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiazole derivatives, providing insights into their potential applications:

StudyFindings
Umesha et al. (2009)Identified significant antimicrobial activity in thiazole derivatives, highlighting structure-activity relationships that could apply to our compound .
ResearchGate Study (2020)Investigated the cytotoxic effects of thiazole compounds on various cancer cell lines, suggesting potential therapeutic applications .
Antioxidant Evaluation (2021)Demonstrated the antioxidant capacity of similar compounds through DPPH assay, indicating potential health benefits .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
Oxidation Hydroxy groups can be oxidized to ketonesPotassium permanganate
Reduction Can be reduced to form alcoholsSodium borohydride
Substitution Functional groups can be replacedNucleophiles like amines or thiols

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties. Studies have demonstrated its efficacy against various bacterial strains and its potential as an anti-inflammatory agent.

Case Study Example: Antimicrobial Activity
A study investigated the antimicrobial effects of derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications led to increased inhibition zones compared to standard antibiotics, highlighting its potential as a lead compound in antibiotic development.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic effects in treating diseases such as cancer and inflammatory disorders. Preliminary studies suggest that it may inhibit specific pathways involved in cancer cell proliferation.

Table 2: Therapeutic Potential

Disease TypePotential Mechanism of ActionReference Study
Cancer Inhibition of cell proliferation pathways
Inflammation Modulation of inflammatory cytokine release

Industry

The compound's unique properties make it suitable for industrial applications, particularly in the development of new materials and chemical processes. Its stability and reactivity can be harnessed for creating advanced polymers or coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • Compound A: (5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (CAS 35440-46-1) Key Difference: The piperazine ring bears a 4-chlorophenyl group instead of 2-methylphenyl.
  • Compound B : (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
    • Key Difference : The benzylidene group is substituted with a nitro group at the 3-position instead of hydroxyl at the 4-position.
    • Impact : The nitro group introduces strong electron-withdrawing effects, likely reducing solubility and increasing metabolic stability compared to the hydroxylated analog .

Variations in the Benzylidene Substituent

  • Compound C: (5E)-5-[4-(Dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one Key Difference: A dimethylamino group replaces the hydroxyl group on the benzylidene moiety. Impact: The dimethylamino group is electron-donating, which could enhance π-π stacking interactions in receptor binding but reduce polarity .
  • Compound D: (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one Key Difference: A dichlorophenyl-furyl group replaces the 4-hydroxyphenyl benzylidene. Impact: The bulky dichlorophenyl-furyl substituent may sterically hinder binding to compact active sites but improve affinity for hydrophobic pockets .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (IR, NMR)
Target Compound C₂₁H₂₀N₃O₂S 378.47 g/mol 4-hydroxyphenyl, 2-methylpiperazine IR: ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-N)
Compound A (CAS 35440-46-1) C₂₀H₁₇ClN₃O₂S 406.89 g/mol 4-chlorophenyl, 4-hydroxyphenyl ¹H-NMR: δ 7.2–7.8 (aromatic protons)
Compound B C₂₁H₁₉N₄O₃S 413.46 g/mol 3-nitrobenzylidene, 4-methylpiperazine IR: 1552 cm⁻¹ (NO₂), 1519 cm⁻¹ (C=N)
Compound C C₁₉H₂₀N₄OS 352.45 g/mol 4-dimethylaminobenzylidene ¹³C-NMR: δ 160–165 (C=O, C=N)

Q & A

Basic Research Questions

Q. How can the synthesis of (5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one be optimized for higher yield?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., LiCl in ethanol for hydrazone formation ) and reflux duration (2–4 hours in ethanol/DMF mixtures ). Monitor purity via TLC and confirm intermediates using IR spectroscopy (C=N stretch at ~1519 cm⁻¹ ). For piperazine coupling, ensure stoichiometric control of 4-(2-methylphenyl)piperazine to avoid side products.

Q. What characterization techniques are critical for verifying the structure of this thiazol-4-one derivative?

  • Methodological Answer :

  • Elemental Analysis (CHNS) : Confirm empirical formula (e.g., deviations <0.3% for C, H, N ).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1550 cm⁻¹ ).
  • X-ray Crystallography : Resolve stereochemistry (E-configuration confirmed via single-crystal studies, as in analogous thiazol-4-one structures ).
  • NMR : Assign protons near the 4-hydroxyphenyl and piperazine moieties (δ 6.8–7.5 ppm for aromatic protons ).

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the 4-hydroxyphenyl group. Avoid prolonged exposure to light, as conjugated systems (e.g., benzylidene) may degrade . Pre-characterize batches via DSC to assess thermal stability.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazol-4-one derivatives?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-hydroxy groups impact solubility and receptor binding ).
  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Computational Modeling : Use PubChem-derived InChI data for docking studies to predict binding affinities vs. experimental IC₅₀ values.

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., piperazine moiety’s role in dopamine receptor binding ).
  • QSAR Models : Train models using experimental IC₅₀ values and descriptors (e.g., logP, PSA) from PubChem . Validate with synthesized analogs.

Q. What experimental designs mitigate synthetic challenges in introducing the 4-(2-methylphenyl)piperazine group?

  • Methodological Answer :

  • Protection/Deprotection : Protect the 4-hydroxyphenyl group during piperazine coupling (e.g., acetylation ).
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 minutes at 100°C vs. 2 hours reflux ).

Data Contradiction Analysis

Q. How to troubleshoot inconsistent melting points reported for analogous compounds?

  • Methodological Answer :

  • Recrystallization Solvents : Use DMF/EtOH (1:1) for higher purity vs. ethanol alone, which may trap impurities.
  • DSC Validation : Confirm melting points via differential scanning calorimetry to exclude polymorphic variations .

Q. Why do catalytic conditions (e.g., LiCl) yield variable hydrazone formation rates?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives (e.g., ZnCl₂ or acidic conditions ) to optimize reaction kinetics.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., Schiff base formation ).

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